molecular formula C23H21FN2O4S B2388946 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 402947-77-7

3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2388946
CAS No.: 402947-77-7
M. Wt: 440.49
InChI Key: FFQKESWRJIWLSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a pyrazoline derivative featuring distinct substituents at positions 1, 3, and 5 of the dihydropyrazole core. Key structural attributes include:

  • Position 1: A phenylsulfonyl group, which enhances binding affinity through polar interactions and steric effects.
  • Position 3: A 3,4-dimethoxyphenyl moiety, contributing electron-donating properties and hydrophobic interactions.

Properties

IUPAC Name

2-(benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4S/c1-29-22-13-12-16(14-23(22)30-2)20-15-21(18-10-6-7-11-19(18)24)26(25-20)31(27,28)17-8-4-3-5-9-17/h3-14,21H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQKESWRJIWLSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole represents a significant advancement in the field of medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of this compound was achieved through a one-pot three-component reaction involving 3′,4′-methoxyacetophenone, 2-fluorobenzaldehyde, and phenylhydrazine in a sealed-vessel reactor (Monowave 50). The reaction was catalyzed by sodium hydroxide at 80 °C for 10 minutes. The resulting product was characterized using various spectroscopic techniques including UV, FT-IR, and NMR spectroscopy .

Antiviral Properties

Recent studies have demonstrated that this compound exhibits inhibitory activity against dengue virus type 2 (DEN2) NS2B/NS3 serine protease . Molecular docking and molecular dynamics simulations indicated that it could serve as a promising lead compound for the development of antiviral agents against dengue fever .

Anti-inflammatory Activity

The pyrazole nucleus has long been recognized for its anti-inflammatory properties. In vitro studies have shown that derivatives of this compound can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds synthesized from similar pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Activity

Research has also indicated that this compound could possess anticancer properties. Pyrazole derivatives have been evaluated against various cancer cell lines, with some showing significant cytotoxic effects. For example, related compounds exhibited IC50 values in the micromolar range against cell lines such as MCF7 and NCI-H460 .

Table of Biological Activities

Activity TypeAssay TypeIC50/EffectivenessReference
AntiviralDEN2 NS2B/NS3 protease inhibitionGood potential
Anti-inflammatoryTNF-α InhibitionUp to 85% at 10 µM
AnticancerCytotoxicity against MCF7IC50 = 3.79 µM
Cytotoxicity against NCI-H460IC50 = 42.30 µM

Study on Anti-inflammatory Effects

In a study conducted by Selvam et al., several pyrazole derivatives were synthesized and tested for their anti-inflammatory effects. Compounds similar to the target compound showed promising results with significant inhibition of inflammatory markers in vitro .

Cancer Cell Line Testing

Another study evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines. The findings revealed that certain modifications to the pyrazole structure enhanced its anticancer activity, suggesting that further optimization could yield even more potent agents .

Scientific Research Applications

Antiviral Potential

One of the most significant applications of this compound is its potential as an inhibitor for dengue virus type 2 (DEN2) NS2B/NS3 serine protease . In silico studies have demonstrated that it effectively binds to the active site of this protease, suggesting its utility in the design of new antiviral therapies against dengue fever. The molecular docking studies indicate a favorable binding affinity, making it a candidate for further development as an antiviral agent .

Anti-inflammatory Properties

Additionally, derivatives of pyrazoles are known for their anti-inflammatory properties. This compound may exhibit similar effects due to the presence of the phenylsulfonyl group, which has been associated with enhanced anti-inflammatory activity in related compounds. Research into other pyrazole derivatives has shown that modifications at specific positions can increase their efficacy against inflammatory pathways .

Case Study 1: Dengue Virus Inhibition

A study conducted by Zamri et al. (2019) focused on the synthesis and evaluation of this compound's inhibitory effects on DEN2 NS2B/NS3 serine protease. The results indicated that the compound not only binds effectively but also shows promise as a lead compound for further optimization in antiviral drug development .

Case Study 2: Anti-inflammatory Evaluation

Research on various pyrazole derivatives has highlighted their role as anti-inflammatory agents. For instance, compounds structurally similar to 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in mediating inflammation . This suggests that further exploration of this compound's anti-inflammatory potential could yield beneficial therapeutic agents.

Data Table: Comparison of Biological Activities

Compound Activity Reference
This compoundInhibitor of DEN2 NS2B/NS3 proteaseZamri et al., 2019
Other Pyrazole DerivativesAnti-inflammatory (COX inhibition)Singh et al., 2020

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Pyrazoline derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Pyrazoline Derivatives
Compound ID / Reference Substituents (Positions 1, 3, 5) Molecular Weight Synthesis Method Biological Activity Key Findings
Target Compound 1: PhSO₂; 3: 3,4-(OCH₃)₂Ph; 5: 2-FPh 450.56* One-pot sealed reactor Antiviral (DENV2 NS2B/NS3) Binds His51/Asp75; ΔG = −8.2 kcal/mol
3933-0060 1: 4-MePhSO₂; 3,5: 3,4-(OCH₃)₂Ph 496.58 Not specified N/A Higher MW, no activity data
3b (PI3Kγ inhibitor) 1: (3,4-OCH₃)₂PhCO; 3: 2-FPh; 5: thiophen-2-yl 452.51 CuI/DMEDA catalysis PI3Kγ inhibition IC₅₀ = 0.89 µM; HRMS confirmed
2g (COX-1 inhibitor) 1: 3-FPh; 3: 2-thienyl; 5: 3,4-methylenedioxyphenyl ~380 (estimated) Microwave-assisted Selective COX-1 inhibition logP = 4.2; favorable bioavailability
5a-l (Antimicrobial) 1: 2,4-(NO₂)₂Ph; 3: 3,4-(OCH₃)₂Ph; 5: varied aryl ~450–500 H₂SO₄-catalyzed cyclization Antioxidant, antimicrobial Moderate activity vs. S. aureus
402951-54-6 1: PhSO₂; 3: Ph; 5: 2,4-(OCH₃)₂Ph 434.50 Not specified N/A Structural similarity to target

*Molecular weight calculated from formula in .

Key Observations

Substituent Impact on Activity: Phenylsulfonyl at Position 1: Enhances protease binding (target compound) but absent in COX-1 inhibitors (e.g., 2g) . Fluorine Substituents: The 2-fluorophenyl group in the target compound improves electronegativity and target selectivity compared to non-fluorinated analogues (e.g., 402951-54-6) . Thiophene vs. Aryl Groups: Thiophene-containing derivatives (e.g., 3b) exhibit kinase inhibition, while aryl groups correlate with antiviral or antimicrobial effects .

Synthetic Methodologies :

  • Microwave-assisted synthesis (e.g., 2g) reduces reaction time and improves yields compared to traditional methods .
  • One-pot reactions (target compound) simplify purification but require controlled conditions .

Physicochemical Properties :

  • The target compound’s logP (~6.34, inferred from ) suggests moderate hydrophobicity, aligning with drug-likeness criteria. In contrast, COX-1 inhibitors (logP ~4.2) may exhibit better aqueous solubility .

Biological Targets :

  • Antiviral : Target compound’s sulfonyl group interacts with DENV2 protease, while dinitrophenyl derivatives () lack this specificity .
  • Kinase/PI3Kγ Inhibition : Thiophene and methoxy groups in 3b enable ATP-binding pocket interactions .

Q & A

Q. What are the optimized synthetic routes for preparing 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example:
  • Step 1 : Prepare (E)-3-(3,4-dimethoxyphenyl)-1-(2-fluorophenyl)prop-2-en-1-one by Claisen-Schmidt condensation of 3,4-dimethoxyacetophenone and 2-fluorobenzaldehyde under basic conditions (e.g., NaOH/ethanol) .
  • Step 2 : Reflux the chalcone derivative with phenylsulfonyl hydrazine in glacial acetic acid for 6–8 hours, monitored by TLC. Isolate the crude product via vacuum filtration and recrystallize from ethanol or methanol .
  • Key Parameters : Solvent choice (acetic acid enhances cyclization), stoichiometric ratio (1:1.2 chalcone:hydrazine), and temperature control (reflux at ~110°C) .

Q. How is the structural identity of the compound confirmed experimentally?

  • Methodological Answer :
  • X-ray Crystallography : Resolve single-crystal structures to confirm stereochemistry and dihedral angles between substituents. For pyrazole derivatives, typical bond lengths include N–N (~1.37 Å) and C–S (phenylsulfonyl group, ~1.76 Å) .
  • Spectroscopy :
  • NMR : 1^1H NMR signals for methoxy groups appear at δ 3.8–4.0 ppm, while dihydropyrazole protons (C4–H and C5–H) resonate as multiplet clusters at δ 3.1–4.2 ppm .
  • FT-IR : Stretching vibrations for sulfonyl groups (S=O) at ~1350 cm1^{-1} and C–F bonds at ~1220 cm1^{-1} .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 3,4-dimethoxy, 2-fluoro, phenylsulfonyl) influence the compound’s reactivity and biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
  • Methoxy Groups : Electron-donating groups enhance π-π stacking with aromatic residues in enzyme active sites (e.g., kinases) .
  • Fluorine : The 2-fluorophenyl group increases metabolic stability via C–F bond resistance to oxidative cleavage .
  • Phenylsulfonyl : Enhances solubility and acts as a hydrogen-bond acceptor, critical for target binding (e.g., COX-2 inhibition) .
  • Computational Analysis : Use DFT calculations (B3LYP/6-31G* basis set) to map electrostatic potential surfaces and predict nucleophilic/electrophilic sites .

Q. What computational strategies are employed to predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Perform docking simulations (AutoDock Vina) using crystal structures of targets (e.g., EGFR kinase PDB: 1M17). Key interactions include:
  • Hydrogen bonding between the sulfonyl group and Arg776.
  • Hydrophobic contacts between 3,4-dimethoxyphenyl and Phe723 .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (AMBER) to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-protein complexes .

Q. How can crystallographic data resolve contradictions in reported dihydropyrazole conformations?

  • Methodological Answer :
  • Comparative Analysis : Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) and hydrogen-bonding networks. For example:
  • In monoclinic systems, N–H⋯O hydrogen bonds form helical chains along the b-axis, stabilizing the dihydro ring .
  • In orthorhombic systems, C–H⋯π interactions dominate, leading to planar conformations .
  • Refinement Protocols : Use SHELXL for anisotropic displacement parameters and twin refinement in cases of disordered sulfonyl groups .

Methodological Considerations Table

Aspect Key Techniques References
Synthesis Optimization Chalcone cyclocondensation, TLC monitoring
Structural Analysis X-ray crystallography, DFT/NMR
Biological Evaluation Docking (AutoDock), MD simulations
Data Reconciliation Hydrogen-bond network analysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.